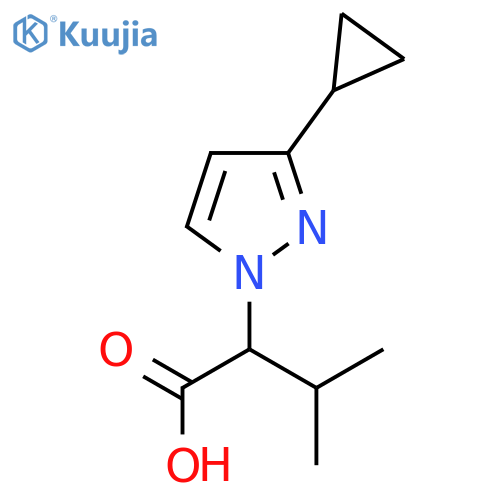Cas no 1339764-21-4 (2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid)

1339764-21-4 structure
商品名:2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid
2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-cyclopropylpyrazol-1-yl)-3-methylbutanoic acid
- AKOS014106393
- CS-0249098
- 2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid
- SCHEMBL23213552
- EN300-4248129
- 1339764-21-4
-
- インチ: 1S/C11H16N2O2/c1-7(2)10(11(14)15)13-6-5-9(12-13)8-3-4-8/h5-8,10H,3-4H2,1-2H3,(H,14,15)
- InChIKey: BDLIEDNHRZSELH-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(C)C)N1C=CC(C2CC2)=N1)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.1Ų
2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4248129-0.05g |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
| 1PlusChem | 1P028748-2.5g |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 2.5g |
$2414.00 | 2023-12-22 | |
| Aaron | AR0287CK-10g |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 10g |
$5767.00 | 2023-12-16 | |
| Aaron | AR0287CK-500mg |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 500mg |
$1068.00 | 2025-02-15 | |
| Aaron | AR0287CK-1g |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 1g |
$1361.00 | 2025-02-15 | |
| 1PlusChem | 1P028748-50mg |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 50mg |
$332.00 | 2023-12-22 | |
| 1PlusChem | 1P028748-100mg |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 100mg |
$479.00 | 2023-12-22 | |
| 1PlusChem | 1P028748-5g |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 5g |
$3543.00 | 2023-12-22 | |
| Aaron | AR0287CK-100mg |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95% | 100mg |
$489.00 | 2025-02-15 | |
| Enamine | EN300-4248129-0.25g |
2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methylbutanoic acid |
1339764-21-4 | 95.0% | 0.25g |
$481.0 | 2025-03-15 |
2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
1339764-21-4 (2-(3-Cyclopropyl-1h-pyrazol-1-yl)-3-methylbutanoic acid) 関連製品
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
